molecular formula C24H26N4O3 B2567725 N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1396816-13-9

N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

カタログ番号: B2567725
CAS番号: 1396816-13-9
分子量: 418.497
InChIキー: VPHWKPKVEAGOTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine-4-carboxamide core substituted with a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group at the 1-position and a [1,1'-biphenyl]-2-yl moiety at the 4-carboxamide position.

特性

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(2-phenylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-27-16-20(23(26-27)31-2)24(30)28-14-12-18(13-15-28)22(29)25-21-11-7-6-10-19(21)17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHWKPKVEAGOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogs in Antiviral Research (Piperidine-4-Carboxamides)

Key Compounds from (SARS-CoV-2 Antivirals):

  • Compound 4 : 1-(3-Ethoxy-4-hydroxybenzyl)-N-(3′-fluoro-[1,1′-biphenyl]-3-yl)piperidine-4-carboxamide
  • Compound 7 : N-(3′-Chloro-[1,1′-biphenyl]-3-yl)-1-(4-hydroxybenzyl)piperidine-4-carboxamide
Feature Target Compound Compound 4 Compound 7
Biphenyl Position 2-yl 3′-fluoro-3-yl 3′-chloro-3-yl
Piperidine Subst. 3-Methoxy-1-methyl-pyrazole 3-Ethoxy-4-hydroxybenzyl 4-Hydroxybenzyl
Activity (EC₅₀) N/A 0.12 µM (SARS-CoV-2) 0.34 µM (SARS-CoV-2)
Selectivity Index N/A 833 294

Key Observations :

  • Biphenyl substituents (fluoro, chloro) and position (2-yl vs. 3-yl) significantly impact antiviral potency. The 3′-fluoro group in Compound 4 enhances potency (EC₅₀ = 0.12 µM) compared to 3′-chloro (EC₅₀ = 0.34 µM) .
  • The target compound’s 3-methoxy-1-methyl-pyrazole may improve metabolic stability over hydroxybenzyl groups, which are prone to glucuronidation .

Analogs in Pesticide Chemistry (Pyrazole Carboxamides)

Fluxapyroxad ():

  • Structure: 3-(Difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide
  • Residue Definition: Includes parent compound and metabolites (e.g., M700F048, a glucopyranosyl conjugate) .
Feature Target Compound Fluxapyroxad
Pyrazole Subst. 3-Methoxy-1-methyl 3-Difluoromethyl-1-methyl
Biphenyl Subst. Unsubstituted 3′,4′,5′-Trifluoro
Metabolic Stability Likely high (methoxy, methyl) Moderate (glucopyranosyl metabolite)

Key Observations :

  • The trifluorobiphenyl in Fluxapyroxad enhances lipophilicity and environmental persistence, whereas the target compound’s unsubstituted biphenyl may reduce bioaccumulation risks.
  • The 3-methoxy group in the target compound could resist oxidative degradation compared to Fluxapyroxad’s difluoromethyl group .

Analogs in Drug Discovery (Piperidine-Based Therapeutics)

MK-0974 (CGRP Antagonist, ):

  • Structure: Contains a (3R,6S)-phenylcaprolactam core and trifluoroethylated amide.
Feature Target Compound MK-0974
Core Structure Piperidine-4-carboxamide Azepane (caprolactam)
Key Substituents Biphenyl-2-yl, pyrazole 2,3-Difluorophenyl, trifluoroethyl
Oral Bioavailability Likely moderate High (optimized via trifluoroethyl)

Key Observations :

  • Piperidine- vs. azepane-based cores influence conformational flexibility and target binding.

Example from :

  • Compound: 4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
  • Synthesis : Amine coupling with 2-methoxyethylamine under Procedure TS4 .

Q & A

Q. What are the recommended synthetic routes for preparing N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of a substituted pyrazole carboxylic acid (e.g., 3-methoxy-1-methylpyrazole-4-carboxylic acid) with piperidine-4-carboxamide derivatives. describes analogous pyrazole-piperidine conjugates synthesized via carbodiimide-mediated coupling .
  • Step 2: Introduction of the biphenyl group via Buchwald-Hartwig amination or Ullmann coupling, as seen in for aryl-piperidine systems .
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., using DCM/methanol) are standard methods .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm regiochemistry of the pyrazole and piperidine moieties (e.g., methoxy group at pyrazole C3) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • HPLC: Ensures purity (>98%) via reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers handle stability and storage of this compound?

  • Storage: Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the carboxamide or pyrazole carbonyl groups .
  • Stability Tests: Monitor degradation via accelerated thermal analysis (40°C/75% RH for 4 weeks) and UV-Vis spectroscopy for photo-degradation .

Advanced Research Questions

Q. What structural modifications enhance target affinity while reducing off-target effects?

  • Key Modifications ():
    • Piperidine Substituents: Bulky groups (e.g., isopropyl) at the piperidine N-position improve selectivity for T-type Ca2+^{2+} channels over L-type .
    • Pyrazole Methoxy Group: Fluorine substitution at pyrazole C3 increases metabolic stability but may reduce solubility; balancing lipophilicity with LogP <3 is critical .
  • Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, followed by in vitro assays (e.g., radioligand displacement) .

Q. How can in vivo pharmacological efficacy be evaluated for this compound?

  • Hypertension Models (): Administer orally (10–30 mg/kg) to spontaneously hypertensive rats (SHRs). Monitor blood pressure via telemetry and assess reflex tachycardia to differentiate from L-type Ca2+^{2+} blockers .
  • Tumor Xenograft Models (): Dose daily (50 mg/kg) in athymic mice with BT-474 breast cancer xenografts. Measure tumor volume and biomarker phosphorylation (e.g., Akt Ser473) via Western blot .

Q. What computational strategies elucidate interactions with biological targets?

  • Molecular Dynamics (MD): Simulate binding to SARS-CoV-2 papain-like protease (PLpro) using AMBER or GROMACS. Key interactions include hydrogen bonding with the biphenyl group and hydrophobic contacts with the pyrazole .
  • Free Energy Perturbation (FEP): Quantify binding energy changes upon substituent modifications (e.g., methoxy → trifluoromethyl) .

Data Contradictions and Resolution

Q. How to address discrepancies in synthetic yields across studies?

  • Issue: Variable yields (30–70%) in pyrazole-piperidine coupling steps.
  • Resolution (): Optimize reaction solvents (DMF vs. THF) and catalysts (HOBt vs. EDCI). Pre-activate the carboxylic acid with CDI for higher efficiency .

Q. Why do some analogs show reduced potency despite structural similarity?

  • Case Study (): Substituting isopropyl with ethyl at piperidine N-position lowers T-type Ca2+^{2+} channel inhibition by 10-fold.
  • Analysis: Steric hindrance and conformational flexibility of the substituent impact binding pocket access .

Methodological Best Practices

Q. What in vitro assays are recommended for preliminary screening?

  • Kinase Profiling (): Use SelectScreen™ kinase panels to assess off-target effects at 1 µM concentration.
  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using human liver microsomes to predict drug-drug interactions .

Q. How to optimize pharmacokinetic properties?

  • Solubility: Use PEG-400/water (1:1) for in vivo dosing .
  • Metabolic Stability: Incubate with hepatocytes (rat/human) for 2 hours; prioritize analogs with >50% remaining parent compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。